An In-Depth Technical Guide to 3-(2-Pyrrolidinyl)benzonitrile: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 3-(2-Pyrrolidinyl)benzonitrile: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-(2-Pyrrolidinyl)benzonitrile. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from related structures and general chemical principles to offer valuable insights for researchers in drug discovery and organic synthesis. The guide covers the compound's structural features, predicted physicochemical properties, potential synthetic routes, and speculative biological relevance based on the well-established roles of the benzonitrile and pyrrolidine moieties in medicinal chemistry.
Introduction
3-(2-Pyrrolidinyl)benzonitrile is a small molecule featuring a benzonitrile group substituted with a pyrrolidine ring at the meta position. The constituent fragments, benzonitrile and pyrrolidine, are prevalent scaffolds in numerous biologically active compounds, suggesting that their combination in this arrangement could yield novel pharmacological properties. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the pyrrolidine ring provides a three-dimensional structural element that can influence binding affinity and selectivity to biological targets. This guide aims to provide a detailed, albeit partially theoretical, foundation for researchers interested in exploring the potential of this compound.
Chemical Structure and Identification
The fundamental identity of 3-(2-Pyrrolidinyl)benzonitrile is established through its molecular formula, weight, and unique CAS registry number.
| Identifier | Value | Source |
| IUPAC Name | 3-(Pyrrolidin-2-yl)benzonitrile | N/A |
| CAS Number | 1203797-58-3 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂ | [2] |
| Molecular Weight | 172.23 g/mol | [2] |
| Synonyms | Benzonitrile, 3-(2-pyrrolidinyl)- | [2] |
Structural Representation
The two-dimensional structure of 3-(2-Pyrrolidinyl)benzonitrile highlights the key functional groups.
Caption: 2D structure of 3-(2-Pyrrolidinyl)benzonitrile.
Physicochemical Properties (Predicted)
Due to the absence of specific experimental data, the following physicochemical properties are predicted based on the compound's structure and data from analogous compounds. These values should be considered as estimates and require experimental validation.
| Property | Predicted Value | Basis of Prediction |
| Melting Point | Not available | Requires experimental determination. |
| Boiling Point | > 300 °C (Predicted) | Based on the boiling points of similar aromatic nitriles and pyrrolidines. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General solubility trends for aromatic compounds with polar functional groups. |
| pKa | ~9-10 (for the pyrrolidine nitrogen) | Based on the pKa of pyrrolidine and the electron-withdrawing effect of the benzonitrile group. |
| LogP | ~1.5 - 2.5 (Calculated) | Calculated based on the structure using computational models. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential synthesis could involve the coupling of a protected 2-lithiopyrrolidine with 3-bromobenzonitrile, followed by deprotection.
Caption: Proposed synthetic workflow for 3-(2-Pyrrolidinyl)benzonitrile.
Reactivity Profile
The reactivity of 3-(2-Pyrrolidinyl)benzonitrile is dictated by its three main components: the aromatic ring, the nitrile group, and the secondary amine of the pyrrolidine ring.
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Pyrrolidine Nitrogen: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can readily react with electrophiles, such as alkyl halides and acyl chlorides, and can be protonated by acids.
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Benzonitrile Moiety: The nitrile group is susceptible to nucleophilic attack at the carbon atom and can undergo hydrolysis to a carboxylic acid or reduction to a primary amine. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta-positions relative to the nitrile.
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Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although it is deactivated by the nitrile group.
Spectroscopic Analysis (Theoretical)
In the absence of experimental spectra, theoretical spectroscopic data can be predicted to aid in the characterization of 3-(2-Pyrrolidinyl)benzonitrile.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (4H): Expected to appear in the range of 7.2-7.8 ppm as a complex multiplet.
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Pyrrolidine Protons (9H): The proton at the 2-position (methine) would likely be a multiplet around 3.5-4.0 ppm. The other pyrrolidine protons would appear as multiplets between 1.5 and 2.5 ppm. The N-H proton would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons (6C): Expected in the range of 110-150 ppm. The carbon of the nitrile group would be downfield, around 118-120 ppm.
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Pyrrolidine Carbons (5C): The carbon at the 2-position would be around 60-65 ppm, with the other carbons appearing between 25 and 50 ppm.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretch: A weak to medium band around 3300-3500 cm⁻¹.
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C≡N Stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.
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C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (Theoretical)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely involve the loss of fragments from the pyrrolidine ring.
Predicted Fragmentation:
Caption: Predicted major fragmentation pathways in EI-MS.
Potential Biological and Pharmacological Relevance
The combination of the benzonitrile and pyrrolidine scaffolds suggests several potential avenues for biological activity, making 3-(2-Pyrrolidinyl)benzonitrile an interesting candidate for drug discovery programs.
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Enzyme Inhibition: The nitrile group is a known pharmacophore in many enzyme inhibitors, acting as a hydrogen bond acceptor or a covalent warhead. For instance, derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been investigated as inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy.[3] Although the substitution pattern is different, this suggests that 3-(2-Pyrrolidinyl)benzonitrile could be explored as an inhibitor for various enzymes.
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GPCR Ligands: The pyrrolidine ring is a common feature in ligands for G-protein coupled receptors (GPCRs). Its rigid, three-dimensional structure can provide the necessary conformational constraints for selective binding.
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Central Nervous System (CNS) Activity: Many CNS-active drugs contain pyrrolidine or benzonitrile moieties. The overall physicochemical properties of 3-(2-Pyrrolidinyl)benzonitrile suggest it may have the potential to cross the blood-brain barrier.
Caption: Relationship between structural features and potential applications.
Safety and Handling
Specific toxicity data for 3-(2-Pyrrolidinyl)benzonitrile is not available. However, based on the general hazards associated with benzonitriles and pyrrolidines, the following precautions are recommended:
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Toxicity: Benzonitrile and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(2-Pyrrolidinyl)benzonitrile represents a molecule of interest for chemical and pharmaceutical research due to the presence of two pharmacologically relevant scaffolds. While this guide provides a foundational understanding of its structure, predicted properties, and potential applications, it is crucial to emphasize the need for experimental validation. Future research should focus on developing a reliable synthetic route, thoroughly characterizing its physicochemical and spectroscopic properties, and exploring its biological activity against a range of targets. Such studies will be instrumental in unlocking the full potential of this and related compounds in the field of drug discovery.
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